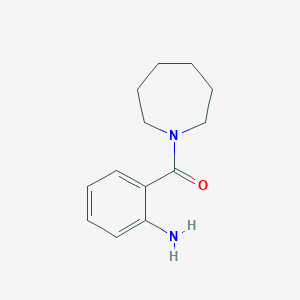
2-(1-氮杂环甲酰基)苯胺
描述
2-(1-Azepanylcarbonyl)aniline is a compound that falls within the broader category of 2-(azolyl)anilines. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of N-heterocyclic systems. The significance of such compounds lies in their ability to act as nucleophiles in various chemical reactions, which is essential for the synthesis of complex organic molecules with potential biological activities .
Synthesis Analysis
The synthesis of related compounds, such as 2-arylindoles, has been demonstrated through a Pd(II)-catalyzed cyclization reaction of anilines with vinyl azides. This method showcases the use of vinyl azides as electrophiles, nucleophiles, and radical acceptors, which are crucial for the rapid and versatile synthesis of N-heterocyclic systems. The process achieves high efficiency and excellent regioselectivity, indicating that similar methods could potentially be applied to synthesize 2-(1-Azepanylcarbonyl)aniline .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(1-Azepanylcarbonyl)aniline is not detailed in the provided papers, the general structure of 2-(azolyl)anilines suggests that they possess a core aniline moiety substituted with an azolyl group. This structural feature is important as it allows these compounds to participate in cyclocondensation reactions, which are key to forming various heterocyclic systems .
Chemical Reactions Analysis
2-(azolyl)anilines, including 2-(1-Azepanylcarbonyl)aniline, are reported to act as effective 1,5-nucleophiles in cyclocondensation reactions. These reactions are essential for the construction of complex molecular architectures, which can be further functionalized to enhance their chemical diversity and biological relevance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Azepanylcarbonyl)aniline are not explicitly discussed in the provided papers. However, the properties of 2-(azolyl)anilines in general can be inferred to some extent. These compounds typically exhibit properties that make them suitable for chemical transformations, such as good solubility in common organic solvents and stability under various reaction conditions. Their reactivity as nucleophiles suggests that they would have specific requirements in terms of reaction conditions, such as temperature and pH, to ensure successful chemical transformations .
科学研究应用
-
Chemical Synthesis
- Summary of Application : “2-(1-Azepanylcarbonyl)aniline” is a chemical compound with the CAS Number: 159180-54-8 and a molecular weight of 218.3 . It is used in the field of chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis. The compound is typically stored at room temperature .
- Chemical Sensors
- Summary of Application : Aniline derivatives, including “2-(1-Azepanylcarbonyl)aniline”, can be used in the design of chemical sensors .
- Methods of Application : The aniline monomers are modified with various characteristics to study the effect of the substituent on the respective polymer. A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .
- Results or Outcomes : The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated. The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors .
-
Pharmaceutical Research
- Summary of Application : Aniline derivatives, including “2-(1-Azepanylcarbonyl)aniline”, can be used in pharmaceutical research for the development of new drugs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the pharmaceutical research. Typically, the compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : The outcomes would vary based on the specific research context. , which makes it suitable for use in high-quality research .
-
Material Science
- Summary of Application : Aniline derivatives can be used in the field of material science, particularly in the development of new polymers .
- Methods of Application : The aniline monomers are modified with various characteristics to study the effect of the substituent on the respective polymer. A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .
- Results or Outcomes : The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated. The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors .
未来方向
While specific future directions for “2-(1-Azepanylcarbonyl)aniline” were not found, research on aniline derivatives is ongoing. For example, forming blends and composites of polyaniline (PANI) with insulating polymers has been a widely studied research area due to the potential applications of such blends .
属性
IUPAC Name |
(2-aminophenyl)-(azepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSAXXHASZZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352419 | |
| Record name | 2-(1-azepanylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azepanylcarbonyl)aniline | |
CAS RN |
159180-54-8 | |
| Record name | 2-(1-azepanylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Azepanylcarbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



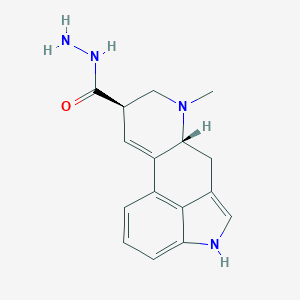
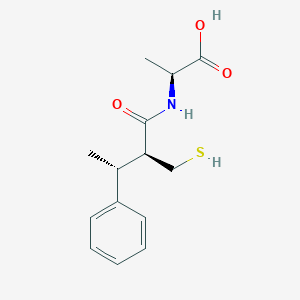
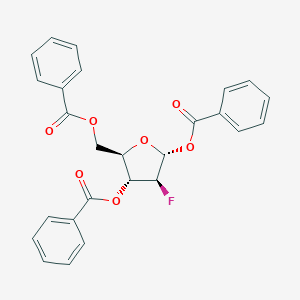
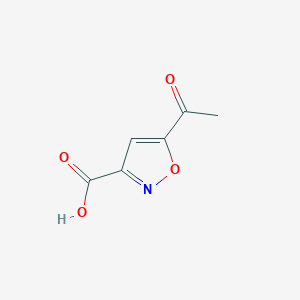
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
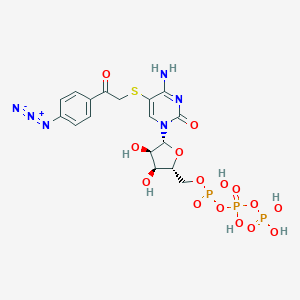
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
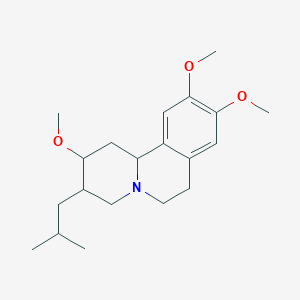
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
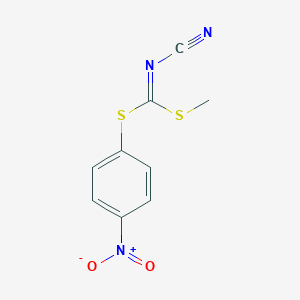

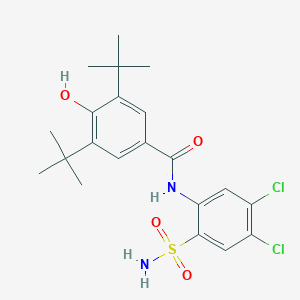
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
